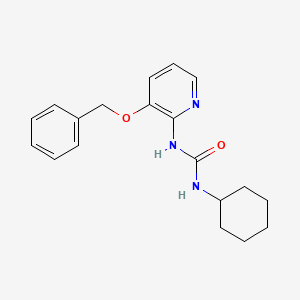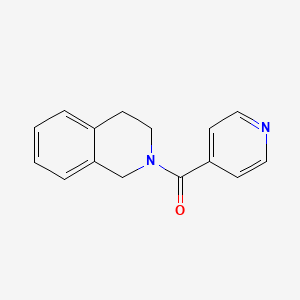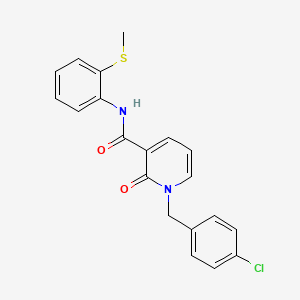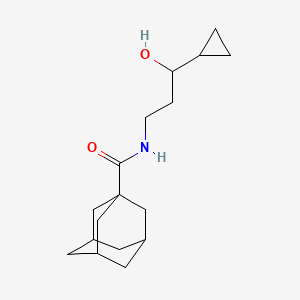![molecular formula C22H21N5O2S B2928043 4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one CAS No. 1207050-15-4](/img/structure/B2928043.png)
4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) group . THIQ is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The THIQ group is a heterocyclic scaffold that has garnered a lot of attention in the scientific community . It forms an important class of isoquinoline alkaloids .Chemical Reactions Analysis
THIQ based compounds can undergo various chemical reactions due to the presence of the heterocyclic ring . The exact reactions would depend on the specific substituents present in the compound.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to tetrahydroisoquinoline are extensively explored for their synthesis and structural characterization. For example, studies have demonstrated methods to synthesize new quinazolines with potential antimicrobial properties, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Desai, Shihora, & Moradia, 2007). Additionally, the synthesis and conformational analysis of tetrahydroisoquinoline-fused compounds, like 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines, reveal the compound's utility in creating novel ring systems with potential pharmacological applications (Schuster et al., 2008).
Antimicrobial and Antiviral Applications
Several tetrahydroisoquinoline derivatives have been synthesized and tested for their antimicrobial and antiviral properties. For instance, novel tetrahydroisoquinoline derivatives have shown preliminary anti-coronavirus activity, suggesting their potential as antiviral agents (Kandinska et al., 2023). This indicates the broader relevance of such compounds in developing treatments against infectious diseases.
Anticancer Research
The exploration into tetrahydroisoquinoline derivatives extends into anticancer research, where certain compounds have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, specific derivatives have demonstrated cytotoxic activity against K562 (leukemia) and MCF7 (breast cancer) cell lines, suggesting their potential utility in cancer therapy (Nguyen et al., 2019).
Molecular Docking and Drug Design
In the realm of drug design, tetrahydroisoquinoline derivatives have also been assessed for their interaction with biological targets through molecular docking studies. For instance, new quinazolinone-based derivatives have been synthesized and characterized as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing promise in anticancer drug development (Riadi et al., 2021).
Mecanismo De Acción
Target of Action
The compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities . The primary targets of THIQ-based compounds are often associated with various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds generally exert their effects through interactions with their targets, leading to changes that can inhibit the progression of various diseases .
Biochemical Pathways
Thiq-based compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-18(25-10-9-14-5-1-2-6-15(14)11-25)12-27-22(29)26-13-23-21-19(20(26)24-27)16-7-3-4-8-17(16)30-21/h1-2,5-6,13H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEGQMXRWFPTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)


![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)
![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)


![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2927974.png)
![1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2927975.png)
![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)


![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)